N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide
Description
N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group, a methylpyridinyl group, and an imidazole-carbohydrazide moiety.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-4-3-5-17(21-12)23-10-14(19-11-23)18(25)22-20-9-13-6-7-15(24)16(8-13)26-2/h3-11,24H,1-2H3,(H,22,25)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASKBYZKHSYNU-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-imidazole-4-carbohydrazide
- N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-pyridinyl)-1H-imidazole-4-carbohydrazide
Uniqueness
N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide is unique due to the presence of the 6-methylpyridinyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Biological Activity
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate aldehyde and hydrazine derivatives. The specific conditions and reagents can vary, but common solvents include ethanol and methanol, and reactions are often carried out under reflux conditions to optimize yield and purity.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. Studies have shown that derivatives of similar imidazole structures can induce apoptosis in cancer cell lines, suggesting a potential mechanism for this compound as an anticancer agent. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating effective growth inhibition.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Apoptosis |
| Compound B | NCI-H460 | 0.03 | Cell cycle arrest |
| Compound C | HeLa | 7.01 | Topoisomerase inhibition |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating infections.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- A study conducted by Xia et al. evaluated the effects of similar imidazole derivatives on A549 lung cancer cells, revealing significant apoptosis induction with an IC50 value comparable to established chemotherapeutics.
- Another investigation focused on the antimicrobial properties against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
